N-(2-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H14FN5O3S and its molecular weight is 363.37. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Imaging
N-(2-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide has been studied for its potential as a radioligand. A study by Dollé et al. (2008) focused on the radiosynthesis of [18F]PBR111, a compound from the 2-phenylpyrazolo[1,5-a]pyrimidineacetamides series, selective for the translocator protein (18 kDa) and useful in positron emission tomography (PET) imaging (Dollé et al., 2008).
Neuroinflammation PET Imaging
Another study by Damont et al. (2015) synthesized and evaluated a series of novel pyrazolo[1,5-a]pyrimidines, closely related to this compound, as ligands for the translocator protein 18 kDa (TSPO). These compounds showed potential as early biomarkers for neuroinflammatory processes and were tested as PET radiotracers in neuroinflammation models (Damont et al., 2015).
Synthesis and Biological Evaluation for PBR Expression
A study by Fookes et al. (2008) synthesized and evaluated fluoroethoxy and fluoropropoxy substituted compounds, including this class of compounds, for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These compounds were assessed for potential use in imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).
Anti-Inflammatory Activity
Sunder and Maleraju (2013) synthesized derivatives of this compound and assessed them for anti-inflammatory activity. Their study showed that some derivatives displayed significant anti-inflammatory properties (Sunder & Maleraju, 2013).
Anticancer Activity
Several studies have focused on derivatives of this compound for potential anticancer activity. For instance, Hammam et al. (2005) synthesized novel fluoro substituted benzo[b]pyran derivatives and tested them against human cancer cell lines, showing anticancer activity at low concentrations (Hammam et al., 2005).
properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O3S/c16-10-3-1-2-4-11(10)18-12(23)8-25-15-19-13-9(14(24)20-15)7-17-21(13)5-6-22/h1-4,7,22H,5-6,8H2,(H,18,23)(H,19,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWBKBJZQCEGNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.